![molecular formula C18H30N8O8S3 B2449769 Bis(1-[2-(4-sulfamoylphenyl)ethyl]guanidine), sulfuric acid CAS No. 1803593-22-7](/img/structure/B2449769.png)
Bis(1-[2-(4-sulfamoylphenyl)ethyl]guanidine), sulfuric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(1-[2-(4-sulfamoylphenyl)ethyl]guanidine), sulfuric acid, also known as BSG, is a compound with the CAS Number: 1803593-22-7 . It has a molecular weight of 582.68 . The compound is in powder form and is stored at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 4-(2-guanidinoethyl)benzenesulfonamide hemisulfate . The InChI code for this compound is 1S/2C9H14N4O2S.H2O4S/c210-9(11)13-6-5-7-1-3-8(4-2-7)16(12,14)15;1-5(2,3)4/h21-4H,5-6H2,(H4,10,11,13)(H2,12,14,15);(H2,1,2,3,4) .Physical And Chemical Properties Analysis
The compound is in powder form and is stored at room temperature .Applications De Recherche Scientifique
Synthesis and Pharmacological Evaluation
Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, including bis(guanidine) derivatives, have been synthesized and evaluated for their role as inhibitors of kidney-type glutaminase (GLS). These compounds, through structure-activity relationship studies, have shown potential in therapeutic applications, particularly in attenuating the growth of human lymphoma B cells both in vitro and in animal models (Shukla et al., 2012).
Crystal Structure Analysis
Research on N1,N2-bis(2,6-diethylphenyl)morpholine-4-carboxamidine, a compound structurally related to bis(guanidine), revealed insights into its crystal structure. The study focused on the orientation of its phenyl groups and the formation of intermolecular hydrogen bonds, contributing to our understanding of molecular interactions in similar compounds (Sudha et al., 1997).
Biomimetic Coordination Chemistry
Bis(guanidine) ligands have been developed for use in biomimetic coordination chemistry. These ligands, including bis(tetramethylguanidino)- and bis(dipiperidinoguanidino)-derivatives, have been synthesized and characterized, shedding light on the tuning of copper(I)-dioxygen reactivity. The study of these compounds contributes significantly to the field of coordination chemistry and potential applications in catalysis and material science (Herres‐Pawlis et al., 2005).
Fuel Cell Technology
Research involving bis(sulfophenyl) phosphonate-formaldehyde resin, related to bis(guanidine) sulfuric acid compounds, has shown promising results in the field of fuel cell technology. This includes the development of new polyimides for improved proton conductivity, demonstrating the potential for these materials in enhancing fuel cell performance (Mori et al., 2000).
Catalysis and Synthesis
The use of bis(guanidine) derivatives in catalysis has been explored in various studies. For instance, the research involving sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester as a recyclable catalyst demonstrates the potential of bis(guanidine) compounds in promoting efficient chemical reactions (Tayebi et al., 2011).
Safety and Hazards
Propriétés
IUPAC Name |
2-[2-(4-sulfamoylphenyl)ethyl]guanidine;sulfuric acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C9H14N4O2S.H2O4S/c2*10-9(11)13-6-5-7-1-3-8(4-2-7)16(12,14)15;1-5(2,3)4/h2*1-4H,5-6H2,(H4,10,11,13)(H2,12,14,15);(H2,1,2,3,4) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSQUANKOUUXZQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCN=C(N)N)S(=O)(=O)N.C1=CC(=CC=C1CCN=C(N)N)S(=O)(=O)N.OS(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N8O8S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
582.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(1-[2-(4-sulfamoylphenyl)ethyl]guanidine), sulfuric acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

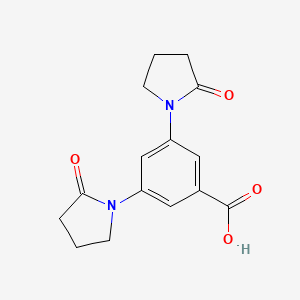
![[3-(2-Fluoro-6-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2449689.png)
![N-[(4-carbamoylphenyl)methyl]-5,6-dichloro-N-cyclopropylpyridine-3-carboxamide](/img/structure/B2449690.png)
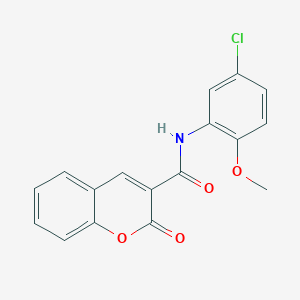

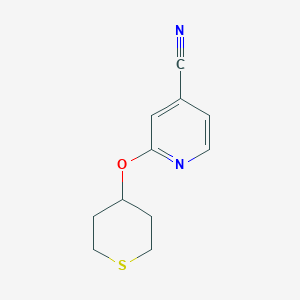
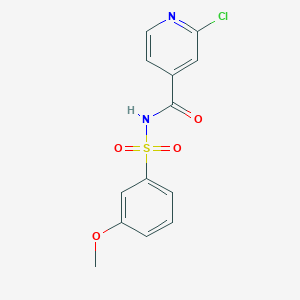
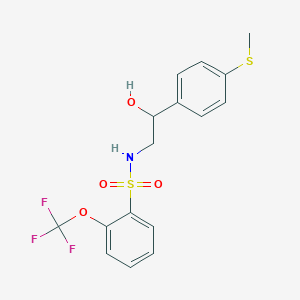
![4-(4-hydroxyphenyl)-6-isobutyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2449699.png)
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)nicotinamide](/img/structure/B2449701.png)

![4-[5-(2-Thienyl)-3-(trifluoromethyl)pyrazolyl]benzoic acid](/img/structure/B2449706.png)

![6-Azaspiro[3.4]octan-8-ol;hydrochloride](/img/structure/B2449708.png)